N-(4-Methylbenzene-1-sulfonyl)formamide
Overview
Description
N-(4-Methylbenzene-1-sulfonyl)formamide, also known as tosylformamide, is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and versatile applications. It is a white crystalline solid with a molecular formula of C8H9NO3S and a molecular weight of 211.23 g/mol. In
Mechanism of Action
The mechanism of action of N-(4-Methylbenzene-1-sulfonyl)formamide is not well understood. However, it is believed to act as a nucleophile in organic reactions, forming a covalent bond with the electrophilic substrate. In medicinal chemistry, it is thought to inhibit the activity of certain enzymes or proteins involved in tumor growth or viral replication.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxicity towards various cancer cell lines, including lung, breast, and colon cancer cells. It has also been shown to inhibit the replication of the hepatitis C virus. However, its effects on normal cells and tissues are not well studied.
Advantages and Limitations for Lab Experiments
N-(4-Methylbenzene-1-sulfonyl)formamide is a versatile reagent that can be used in a wide range of organic reactions. It is relatively easy to synthesize and has a long shelf life. However, it can be toxic and should be handled with care. It is also relatively expensive compared to other reagents.
Future Directions
There are several future directions for the research and development of N-(4-Methylbenzene-1-sulfonyl)formamide. One area of interest is the synthesis of new metal complexes using this compound as a ligand. These complexes may have potential applications in catalysis and material science. Another area of interest is the development of new antitumor and antiviral agents based on the structure of this compound. Finally, there is a need for further studies on the toxicity and safety of this compound, particularly in relation to its effects on normal cells and tissues.
Conclusion:
This compound is a versatile and useful reagent with a wide range of applications in organic synthesis, medicinal chemistry, and material science. Its unique properties and potential applications make it an important area of research and development. Further studies are needed to fully understand its mechanism of action, toxicity, and potential applications.
Scientific Research Applications
N-(4-Methylbenzene-1-sulfonyl)formamide has a wide range of applications in organic synthesis, medicinal chemistry, and material science. It can be used as a reagent for the synthesis of various organic compounds such as amides, imines, and oximes. It is also used as a protecting group for amines, alcohols, and carboxylic acids in organic synthesis. In medicinal chemistry, this compound has been shown to exhibit antitumor and antiviral activities. It can also be used as a ligand for the synthesis of metal complexes with potential applications in catalysis and material science.
properties
IUPAC Name |
N-(4-methylphenyl)sulfonylformamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-7-2-4-8(5-3-7)13(11,12)9-6-10/h2-6H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHCYWDMWYUPLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30519175 | |
Record name | N-(4-Methylbenzene-1-sulfonyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30519175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4917-56-0 | |
Record name | N-(4-Methylbenzene-1-sulfonyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30519175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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